phosphanium chloride CAS No. 89840-95-9](/img/structure/B14386993.png)
[(3,7-Dichloroquinolin-8-yl)methyl](triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,7-Dichloroquinolin-8-yl)methylphosphanium chloride is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms at the 3rd and 7th positions, and a triphenylphosphanium chloride group attached to the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dichloroquinolin-8-yl)methylphosphanium chloride typically involves the reaction of 3,7-dichloroquinoline with triphenylphosphine in the presence of a suitable halogenating agent The reaction is carried out under controlled conditions to ensure the selective formation of the desired product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3,7-Dichloroquinolin-8-yl)methylphosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(3,7-Dichloroquinolin-8-yl)methylphosphanium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antimalarial agent. Studies have demonstrated its activity against various bacterial and protozoal pathogens.
Medicine: Research is ongoing to explore its potential as an anticancer agent. Preliminary studies have shown promising results in inhibiting the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of (3,7-Dichloroquinolin-8-yl)methylphosphanium chloride involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the function of essential enzymes in the pathogens, leading to their death. In anticancer research, it is believed to interfere with cellular signaling pathways, inhibiting the proliferation of cancer cells. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanisms.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, showing different biological activities.
Dihydroquinoline derivatives: Reduced forms of quinoline with distinct chemical properties.
Uniqueness
(3,7-Dichloroquinolin-8-yl)methylphosphanium chloride stands out due to its unique combination of a quinoline ring with a triphenylphosphanium chloride group This structural feature imparts specific chemical and biological properties that are not observed in other quinoline derivatives
Properties
CAS No. |
89840-95-9 |
|---|---|
Molecular Formula |
C28H21Cl3NP |
Molecular Weight |
508.8 g/mol |
IUPAC Name |
(3,7-dichloroquinolin-8-yl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C28H21Cl2NP.ClH/c29-22-18-21-16-17-27(30)26(28(21)31-19-22)20-32(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
InChI Key |
UHHDAQUUGFYDSD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CC3=CC(=CN=C32)Cl)Cl)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


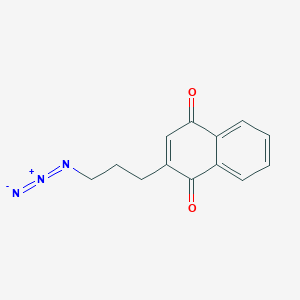
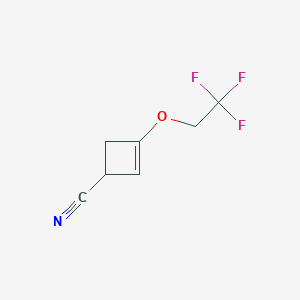
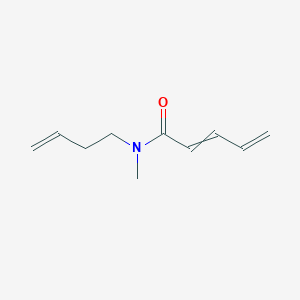
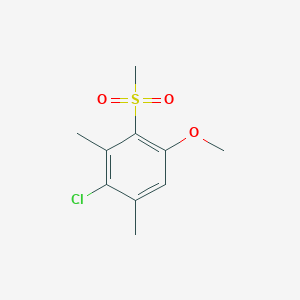
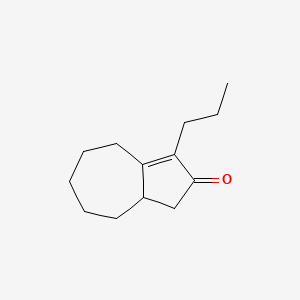
![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)

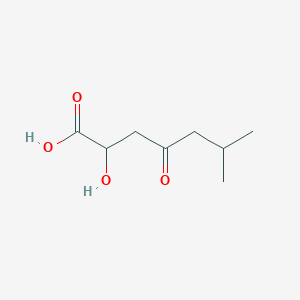
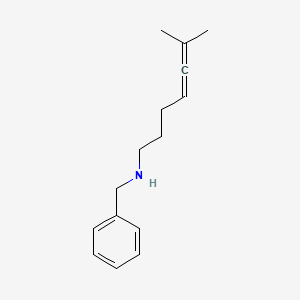
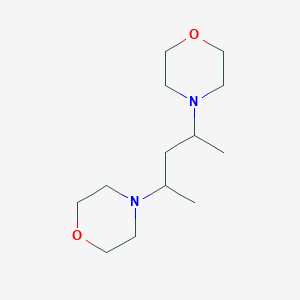
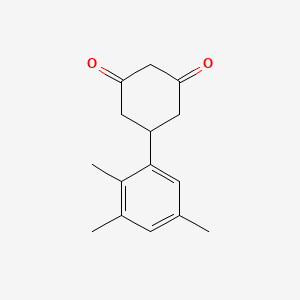

![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)
